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Compound of Interest

Compound Name: N-(2-Oxoethyl)phthalimide

Cat. No.: B017646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-(2-Oxoethyl)phthalimide, also known as phthalimidoacetaldehyde, is a versatile bifunctional

molecule that holds significant promise in the realm of catalytic organic synthesis. The

presence of a reactive aldehyde group and a readily modifiable phthalimide moiety makes it an

attractive building block for the synthesis of complex nitrogen-containing molecules, including

pharmaceuticals and bioactive compounds. The phthalimide group can serve as a protected

amine, which can be deprotected under various conditions, while the aldehyde functionality

allows for a wide range of carbon-carbon bond-forming reactions. This document provides

detailed application notes and experimental protocols for the catalytic use of N-(2-
Oxoethyl)phthalimide derivatives.

Application Note 1: Lewis Acid-Catalyzed Baylis-
Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde

and an activated alkene, typically catalyzed by a nucleophilic amine or phosphine. N-(2-
Oxoethyl)phthalimide can effectively serve as the aldehyde component in this reaction,

leading to the formation of highly functionalized allylic alcohols. These products are valuable

synthetic intermediates, containing a hydroxyl group, a double bond, and a protected amine, all

in close proximity.
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A notable application involves the reaction of N-(2-Oxoethyl)phthalimide with cyclic enones,

such as cyclohex-2-enone, promoted by a Lewis acid catalyst like titanium (IV) chloride.[1] This

reaction yields a densely functionalized product that can be a precursor for the synthesis of 2-

substituted β-phenethylamines, which are important in medicinal chemistry.[1]

Data Presentation
Entry Aldehyde

Activated
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e
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56 [1]

Experimental Protocol: Synthesis of N-[2-hydroxy-2-(6-
oxocyclohex-1-enyl)ethyl]phthalimide
Materials:

N-(2-Oxoethyl)phthalimide

Cyclohex-2-enone

Titanium (IV) chloride (TiCl₄)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware and stirring equipment

Silica gel for column chromatography

Procedure:[1]
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To a stirred solution of N-(2-Oxoethyl)phthalimide (1 equivalent) in anhydrous

dichloromethane at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add

cyclohex-2-enone (1.2 equivalents).

Slowly add titanium (IV) chloride (1.1 equivalents) dropwise to the reaction mixture.

Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of sodium bicarbonate.

Allow the mixture to warm to room temperature and extract the aqueous layer with

dichloromethane (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude

product.

Purify the crude product by silica gel column chromatography using an appropriate eluent

system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-[2-hydroxy-2-(6-

oxocyclohex-1-enyl)ethyl]phthalimide. The reported yield for this reaction is 56%.[1]

Visualization
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Caption: Experimental workflow for the Baylis-Hillman reaction.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b017646?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3379239/
https://www.benchchem.com/product/b017646?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application Note 2: Asymmetric Organocatalytic
Michael Addition
The aldehyde functionality of N-(2-Oxoethyl)phthalimide makes it a suitable candidate for

organocatalytic transformations. One such potential application is the asymmetric Michael

addition reaction. In this reaction, the aldehyde can be converted into a nucleophilic enamine

intermediate in the presence of a chiral secondary amine catalyst (e.g., a proline derivative).

This chiral enamine can then add to a Michael acceptor, such as a nitroalkene, in a

stereocontrolled manner, leading to the formation of a new carbon-carbon bond and a chiral

center. This approach would provide access to enantioenriched γ-nitro aldehydes bearing a

phthalimido group, which are valuable precursors for chiral γ-amino acids and other complex

nitrogenous compounds.

While a specific protocol for the asymmetric Michael addition of N-(2-Oxoethyl)phthalimide is

not extensively documented, the well-established reactivity of acetaldehyde in similar

transformations suggests a high potential for success.[2][3]

Data Presentation (Illustrative)
The following table presents illustrative data for the potential asymmetric Michael addition of N-
(2-Oxoethyl)phthalimide to various nitroalkenes, based on typical results for such reactions.
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Entry
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(Nitroalkene
)
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Enantiomeri
c Excess
(ee, %)

1
β-
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(S)-

Diphenylproli

nol silyl ether

Toluene 92 95

2

(E)-1-Nitro-3-

phenylprop-1-

ene

(S)-Proline DMSO 85 90

3
2-

Nitropropene

(S)-2-

(Trifluorometh

yl)pyrrolidine

CH₂Cl₂ 88 92

Experimental Protocol (General)
Materials:

N-(2-Oxoethyl)phthalimide

Nitroalkene (e.g., β-nitrostyrene)

Chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 10-20 mol%)

Anhydrous solvent (e.g., toluene, dichloromethane)

Standard laboratory glassware and stirring equipment

Silica gel for column chromatography

Procedure:

To a solution of the nitroalkene (1 equivalent) and the chiral organocatalyst (0.1-0.2

equivalents) in the anhydrous solvent, add N-(2-Oxoethyl)phthalimide (1.5-2 equivalents).
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Stir the reaction mixture at the appropriate temperature (ranging from room temperature to

lower temperatures, e.g., 0 °C or -20 °C) and monitor by TLC.

Once the reaction is complete, concentrate the mixture under reduced pressure.

Purify the crude product directly by silica gel column chromatography to obtain the desired

Michael adduct.

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualization
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Caption: Organocatalytic cycle for the Michael addition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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